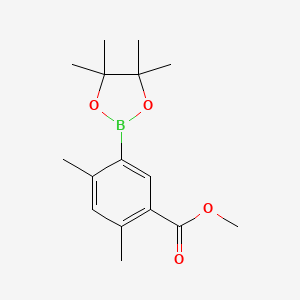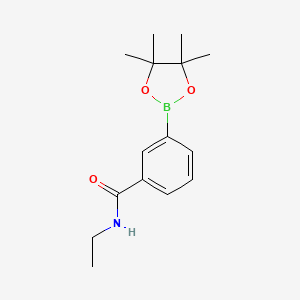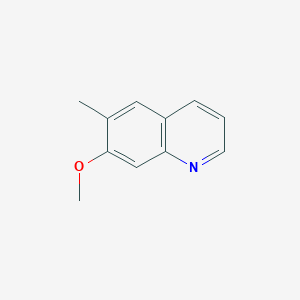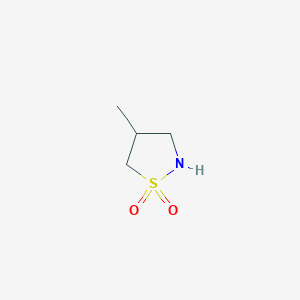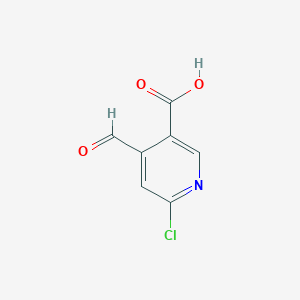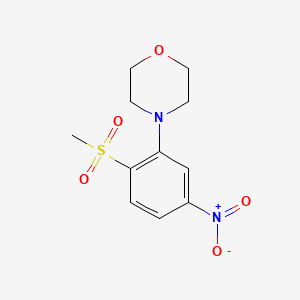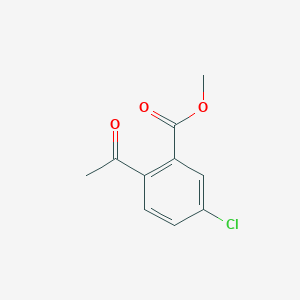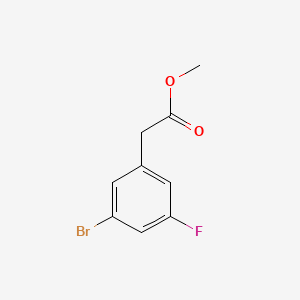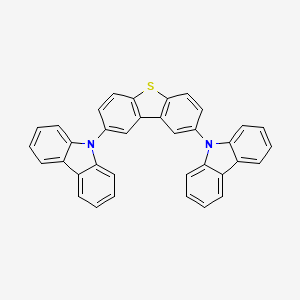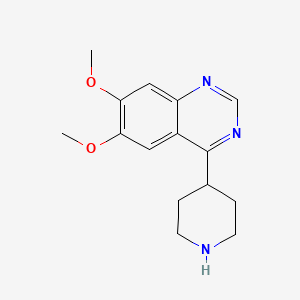
6,7-Dimethoxy-4-(piperidin-4-yl)quinazoline
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of quinazoline derivatives, including 6,7-Dimethoxy-4-(piperidin-4-yl)quinazoline, involves the design and evaluation of their antiproliferative activities against human cancer cell lines . In one study, a series of novel 4,6,7-substituted quinazoline derivatives were synthesized and evaluated for their antiproliferative activities against human cancer cell lines .Molecular Structure Analysis
The molecular structure of 6,7-Dimethoxy-4-(piperidin-4-yl)quinazoline consists of a quinazoline ring substituted by two methoxy groups at positions 6 and 7 and a piperidin-4-yl group at position 4.Wissenschaftliche Forschungsanwendungen
Cancer Treatment: P-glycoprotein Mediated Multidrug Resistance Reversal
This compound has been identified as an effective reversal agent for P-glycoprotein (P-gp) mediated multidrug resistance (MDR) in cancer treatment. P-gp is a significant factor causing MDR in cancer therapy, and the combination of anticancer drugs with P-gp inhibitors has been a therapeutic strategy to overcome MDR .
Dual EGFR and cMet Inhibition
Quinazoline derivatives have been designed as dual inhibitors of EGFR and cMet, which are critical targets in cancer therapy. The structural optimization of these compounds aims to enhance their efficacy against these targets .
PI3K Inhibition for Cancer Treatment
PI3K inhibitors are of significant interest for cancer treatment due to their role in cell growth and survival pathways. New quinazoline derivatives have been synthesized and evaluated for their anticancer activity, showing promising results in vitro .
Proteomics Research
Quinazoline compounds are also used in proteomics research. They can serve as biochemical tools for studying protein function and interactions, which is crucial for understanding cellular processes and disease mechanisms .
Chemical Properties and Physical Analysis
The compound’s chemical properties, such as melting point, boiling point, density, molecular formula, and weight, are essential for its application in various scientific research fields. These properties are studied to understand the compound’s behavior under different conditions .
Zukünftige Richtungen
The future directions for research on 6,7-Dimethoxy-4-(piperidin-4-yl)quinazoline could involve further exploration of its synthesis, chemical reactions, and potential biological activities. Given the antiproliferative activities of some quinazoline derivatives , there may be potential for further investigation into the anticancer properties of 6,7-Dimethoxy-4-(piperidin-4-yl)quinazoline.
Wirkmechanismus
Target of Action
The primary target of 6,7-Dimethoxy-4-(piperidin-4-yl)quinazoline is P-glycoprotein (P-gp) . P-gp is a protein that pumps foreign substances out of cells and plays a crucial role in causing multi-drug resistance (MDR) in cancer treatment .
Mode of Action
6,7-Dimethoxy-4-(piperidin-4-yl)quinazoline interacts with P-gp, inhibiting its function . This inhibition results in an increase in the accumulation of cytotoxic agents inside the cancer cells, thereby reversing drug resistance . It also suppresses P-gp ATPase activity, further inhibiting the efflux of cytotoxic agents .
Biochemical Pathways
The compound affects the biochemical pathway involving P-gp. By inhibiting P-gp, it prevents the efflux of cytotoxic agents from cancer cells, thereby increasing their intracellular concentration . This leads to enhanced cytotoxicity and reversal of drug resistance .
Result of Action
The compound has been shown to have potent anti-proliferative activity against cancer cells . It inhibits the proliferation of tumor cells and has been found to display potent activity against MGC-803 cells in vitro . It also induces apoptosis of MGC-803 cells and induces cell cycle arrest at the G1-phase .
Eigenschaften
IUPAC Name |
6,7-dimethoxy-4-piperidin-4-ylquinazoline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O2/c1-19-13-7-11-12(8-14(13)20-2)17-9-18-15(11)10-3-5-16-6-4-10/h7-10,16H,3-6H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PMEHPKCVIFNEOB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)C(=NC=N2)C3CCNCC3)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
273.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6,7-Dimethoxy-4-(piperidin-4-yl)quinazoline | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

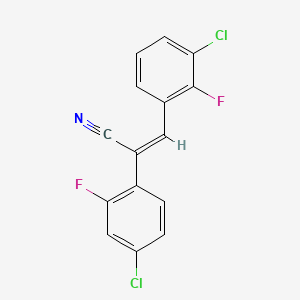

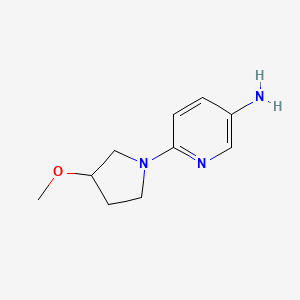
![2-Ethyl-1,3-diazaspiro[4.4]non-1-en-4-one](/img/structure/B1428689.png)
